3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF4O2S. It is a sulfonyl chloride derivative, characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-trifluoromethylbenzene. One common method includes the reaction of 3-fluoro-4-trifluoromethylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 3-position.
3-Trifluoromethylbenzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 4-position
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability. These functional groups also impart unique electronic properties, making it a valuable reagent in various chemical transformations .
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, with the CAS number 694472-01-0, is a sulfonyl chloride compound characterized by a trifluoromethyl group and a fluorine atom on the aromatic ring. This compound has garnered attention in both organic synthesis and biological research due to its unique structural properties and reactivity.
The molecular formula of this compound is . It exhibits high reactivity due to the presence of the sulfonyl chloride functional group, which acts as an electrophile in various chemical reactions.
Property | Value |
---|---|
Molecular Weight | 232.61 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Reactivity | Highly reactive with nucleophiles |
The biological activity of this compound primarily involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity leads to the formation of sulfonamide derivatives, which are important in medicinal chemistry.
Key Mechanistic Pathways:
- Nucleophilic Substitution: The sulfonyl chloride group facilitates nucleophilic substitution reactions, forming stable sulfonamide bonds.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) alters the reactivity of the aromatic ring, making it suitable for further derivatization.
Biological Applications
This compound has several applications in biological research and pharmaceutical development:
1. Drug Development
The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable moiety in drug design.
2. Modification of Biomolecules
It is employed for modifying proteins and peptides, allowing researchers to study interactions and functions within biological systems. This modification can lead to insights into enzyme mechanisms and receptor-ligand interactions.
3. Anticancer Research
Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.
Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.
Safety and Handling
This compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694472-01-0 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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